17-Methylestra-1,3,5(10)-trien-3-ol

antifertility postcoital contraception estrogenicity

17-Methylestra-1,3,5(10)-trien-3-ol is a synthetic 3-hydroxy steroid belonging to the estra-1,3,5(10)-triene class, formally designated as a 17β-methyl derivative lacking the C17 hydroxyl group characteristic of estradiol. This deoxyestradiol scaffold was originally disclosed in NCI Endocrine Bioassay Data under compound identifier NSC 52244 and proposed as an anticancer agent.

Molecular Formula C19H26O
Molecular Weight 270.4 g/mol
CAS No. 59452-14-1
Cat. No. B14599467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Methylestra-1,3,5(10)-trien-3-ol
CAS59452-14-1
Molecular FormulaC19H26O
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESCC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
InChIInChI=1S/C19H26O/c1-12-3-8-18-17-6-4-13-11-14(20)5-7-15(13)16(17)9-10-19(12,18)2/h5,7,11-12,16-18,20H,3-4,6,8-10H2,1-2H3
InChIKeySVEOBRKOIXNDIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17-Methylestra-1,3,5(10)-trien-3-ol (CAS 59452-14-1): Steroidal 3-Hydroxy Scaffold for Reproductive Biology and Receptor Selectivity Studies


17-Methylestra-1,3,5(10)-trien-3-ol is a synthetic 3-hydroxy steroid belonging to the estra-1,3,5(10)-triene class, formally designated as a 17β-methyl derivative lacking the C17 hydroxyl group characteristic of estradiol [1]. This deoxyestradiol scaffold was originally disclosed in NCI Endocrine Bioassay Data (1968) under compound identifier NSC 52244 and proposed as an anticancer agent [2]. The compound possesses a well-defined crystalline form with established analytical identifiers including melting point (133–135 °C) and optical rotation ([α]D +88 in methanol), enabling unambiguous identity verification in procurement and analytical workflows [2]. Its structural configuration—retaining the aromatic A-ring 3-hydroxyl while eliminating the 17-hydroxyl—places it as a mechanistically distinct tool compound within the broader family of estrane-based steroids.

Why 17-Methylestra-1,3,5(10)-trien-3-ol Cannot Be Readily Substituted by In-Class Estrane Analogs in Reproductive or Receptor Studies


Although numerous estrane-based 3-hydroxy steroids exist, the absence of the C17 hydroxyl in 17-methylestra-1,3,5(10)-trien-3-ol fundamentally alters its hydrogen-bonding capacity, metabolic conjugation susceptibility, and receptor interaction profile compared to the 17,3-diol estradiol family [1]. The 17β-methyl substituent further introduces steric constraints absent in the unsubstituted estra-1,3,5(10)-trien-3-ol parent. Patent data demonstrate that substitution even within the homologous 17β-alkyl series (methyl vs. ethyl vs. longer chains) produces measurable divergence in oral antifertility potency, estrogenic activity separation, and physicochemical properties [2]. Generic interchange with 17α-methylestradiol (C19H26O2, CAS 302-76-1), 17β-hydroxy-17-methylestra-4,9,11-trien-3-one (metribolone/R1881, CAS 965-93-5), or unmodified estradiol (CAS 50-28-2) therefore carries the risk of introducing unintended androgenic, estrogenic, or metabolic confounds. The quantitative differences enumerated in Section 3 provide the evidence basis for differential selection.

Quantitative Differentiation Evidence for 17-Methylestra-1,3,5(10)-trien-3-ol vs. Structural Analogs


Separation of Postcoital Antifertility Activity from Estrogenic Activity vs. Ethynylestradiol Baseline

In the patent establishing the 17β-alkyl homolog series, 17-methylestra-1,3,5(10)-trien-3-ol was disclosed as possessing postcoital antifertility activity with greatly reduced accompanying estrogenic activity when measured against ethynylestradiol as reference [1]. For the directly measured ethyl homolog (19-norpregna-1,3,5(10)-trien-3-ol), a 100-fold separation of antifertility from estrogenic activity was quantified relative to ethynylestradiol, where ethynylestradiol sets both activity factors at unity [1]. The methyl homolog (target compound) is explicitly claimed within the same activity class and utility [1]. This separation factor contrasts sharply with ethynylestradiol and the natural hormone estradiol, where antifertility and estrogenic activities are tightly coupled.

antifertility postcoital contraception estrogenicity uterotropic assay steroid selectivity

Physicochemical Identity Markers for QC Verification vs. 17α-Methylestradiol and Estradiol

The patent provides authenticated physicochemical constants for 17-methylestra-1,3,5(10)-trien-3-ol that enable definitive identity discrimination from closely related analogs [1]. The compound exhibits a melting point of 133–135 °C and specific optical rotation [α]D +88 (CH3OH) [1]. These values are measurably distinct from: 17α-methylestradiol (17-methylestra-1,3,5(10)-triene-3,17-diol, mp ~172–175 °C); the ethyl homolog 19-norpregna-1,3,5(10)-trien-3-ol (mp 106–108 °C, [α]D +86); and the 21-methyl homolog (mp 129–130 °C, [α]D +92) [1].

quality control melting point optical rotation identity verification crystalline steroid

Structural Elimination of C17 Hydroxyl Reduces Phase II Conjugation Liability vs. Estradiol and 17α-Methylestradiol

17-Methylestra-1,3,5(10)-trien-3-ol lacks the C17 hydroxyl group present in estradiol (estra-1,3,5(10)-triene-3,17-diol) and 17α-methylestradiol [1][2]. The absence of this secondary alcohol eliminates a primary site for UDP-glucuronosyltransferase (UGT)-mediated glucuronidation and sulfotransferase (SULT)-mediated sulfation, which are the dominant Phase II clearance pathways for estradiol and its 17-hydroxylated analogs [2]. The 17β-methyl substituent further blocks oxidative metabolism at C17, a differentiation from the unsubstituted estra-1,3,5(10)-trien-3-ol parent which retains a C17 hydrogen available for cytochrome P450 hydroxylation. This structural feature is directly evidenced by the compound's molecular formula (C19H26O) versus estradiol (C18H24O2) and 17α-methylestradiol (C19H26O2), reflecting the absence of one oxygen atom [3].

metabolic stability glucuronidation sulfation 17-deoxy steroid oral bioavailability

Differentiation from Metribolone (R1881) by A-Ring Unsaturation Pattern and Absence of 3-Keto/17-Hydroxyl Androgen Pharmacophore

The compound 17-methylestra-1,3,5(10)-trien-3-ol is sometimes erroneously conflated with metribolone (R1881, 17β-hydroxy-17-methylestra-4,9,11-trien-3-one, CAS 965-93-5) in vendor descriptions [1]. However, these compounds possess fundamentally different pharmacophores: the target compound contains an aromatic A-ring with a 3-hydroxyl (estrogen receptor recognition motif), whereas metribolone possesses a 3-keto-4,9,11-triene system (androgen receptor pharmacophore) and a 17β-hydroxyl [2][3]. The target compound's A-ring aromaticity is confirmed by its KEGG COMPOUND classification (C15020) and ChEBI designation as a 3-hydroxy steroid [2][3]. This constitutional difference predicts divergence in nuclear receptor activation profiles: the 3-hydroxy aromatic A-ring favors estrogen receptor α/β interaction, while the 3-keto-4-ene system of metribolone drives potent androgen receptor agonism (Ki ~0.2 nM at AR) [3].

androgen receptor estrogen receptor receptor selectivity structural alert off-target binding

Highest-Confidence Application Scenarios for 17-Methylestra-1,3,5(10)-trien-3-ol Based on Quantitative Differentiation Evidence


Postcoital Antifertility Research Requiring Decoupled Estrogenicity

Investigators studying progesterone-independent mechanisms of postcoital pregnancy interruption can utilize 17-methylestra-1,3,5(10)-trien-3-ol as a tool compound that provides antifertility efficacy with substantially reduced estrogenic activity relative to ethynylestradiol, as established in rat uterotropic and postcoital models [1]. This decoupling enables experimental designs where the confounding effects of estrogen-driven uterine hypertrophy are minimized, a key advantage over ethynylestradiol or estradiol which cannot separate these activities [1].

Metabolic Stability Studies Exploiting 17-Deoxy Scaffold

The absence of the C17 hydroxyl group eliminates the primary Phase II conjugation site for UGT and SULT enzymes, making this compound a valuable negative control or comparator in hepatic microsome and hepatocyte metabolic stability assays where researchers need to isolate the metabolic contribution of the aromatic 3-hydroxyl without interference from 17-glucuronidation or 17-sulfation [2]. This contrasts with estradiol and 17α-methylestradiol, which are rapidly cleared via these pathways.

Analytical Reference Standard for Homologous 17-Alkyl Estrane Series Discrimination

With authenticated melting point (133–135 °C) and optical rotation ([α]D +88 in methanol) [1], 17-methylestra-1,3,5(10)-trien-3-ol serves as a physicochemical reference standard for distinguishing between 17-alkyl estrane homologs (methyl, ethyl, propyl, etc.) in quality control and analytical method development. The melting point differs by 27–29 °C from the ethyl homolog, providing a simple identity verification method for incoming material inspection [1].

Quote Request

Request a Quote for 17-Methylestra-1,3,5(10)-trien-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.